molecular formula C14H17ClN4O2 B164668 1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime CAS No. 126489-86-9

1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime

Cat. No.: B164668
CAS No.: 126489-86-9
M. Wt: 308.76 g/mol
InChI Key: JPKARLXXWXJTKF-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,4-Triazole-1-butanal, beta-(4-chlorophenyl)-beta-hydroxy-alpha,alpha-dimethyl-, oxime, also known as this compound, is a useful research compound. Its molecular formula is C14H17ClN4O2 and its molecular weight is 308.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

126489-86-9

Molecular Formula

C14H17ClN4O2

Molecular Weight

308.76 g/mol

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-hydroxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C14H17ClN4O2/c1-13(2,7-18-21)14(20,8-19-10-16-9-17-19)11-3-5-12(15)6-4-11/h3-7,9-10,20-21H,8H2,1-2H3/b18-7+

InChI Key

JPKARLXXWXJTKF-CNHKJKLMSA-N

SMILES

CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

Isomeric SMILES

CC(C)(/C=N/O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

Canonical SMILES

CC(C)(C=NO)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O

Synonyms

Bay U 3625
Bay U 3625, (+-)-isomer
Bay-U 3625

Origin of Product

United States

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